molecular formula C5H10N4O B2474026 1-amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol CAS No. 477575-14-7

1-amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol

Cat. No.: B2474026
CAS No.: 477575-14-7
M. Wt: 142.162
InChI Key: MJOYNKBCVVNDCM-UHFFFAOYSA-N
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Description

1-Amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

For example, 3-Amino-1,2,4-triazole, a related compound, is a competitive inhibitor of the HIS3 gene product, imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production .

Cellular Effects

Some triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . For instance, some 1,2,4-triazole derivatives have exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Molecular Mechanism

It is known that triazoles can interact with biomolecules through hydrogen bonding . This interaction can lead to changes in gene expression, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Triazoles are generally known for their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Dosage Effects in Animal Models

It is known that some triazole derivatives have shown promising anticancer activity in vitro .

Metabolic Pathways

It is known that 3-Amino-1,2,4-triazole, a related compound, is a competitive inhibitor of the HIS3 gene product, imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production .

Transport and Distribution

Triazoles are generally soluble in water, which could facilitate their distribution within cells .

Subcellular Localization

The solubility of triazoles in water could potentially allow them to be distributed throughout the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and selective, often involving the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The reaction conditions are generally mild, and the process can be carried out in aqueous media, making it environmentally friendly .

Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

1-Amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry .

Biological Activity

1-Amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol is a compound characterized by its triazole ring structure, which includes both amino and hydroxyl functional groups. This unique architecture contributes to its diverse biological activities and potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of pharmaceuticals.

Chemical Structure and Properties

The compound's molecular formula is C5H10N4OC_5H_{10}N_4O with a molecular weight of 142.16 g/mol. The presence of the triazole ring enhances its biological reactivity, making it a candidate for various therapeutic applications.

PropertyValue
IUPAC NameThis compound
CAS Number477575-14-7
Molecular FormulaC5H10N4O
Molecular Weight142.16 g/mol

Research indicates that compounds with a similar triazole structure can inhibit Carbonic Anhydrase II (CA-II) , an enzyme crucial for maintaining acid-base balance in the body. The proposed mechanism involves:

  • Hydrogen Bonding : Interaction with the enzyme's active site through hydrogen bonds.
  • Impact on Biochemical Pathways : Inhibition of CA-II may disrupt carbon dioxide hydration and bicarbonate buffering systems, potentially leading to altered pH regulation in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds derived from triazoles have shown promising antiproliferative effects against various cancer cell lines:

  • Thymidylate Synthase Inhibition : Triazole derivatives have been identified as thymidylate synthase inhibitors, which are crucial in DNA synthesis. In a study involving triazole-tethered compounds, notable IC50 values were observed:
    • MCF-7 (IC50 = 1.1 μM)
    • HCT-116 (IC50 = 2.6 μM)
    • HepG2 (IC50 = 1.4 μM) .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. In vitro studies showed that certain derivatives exhibited effective inhibition rates, supporting their potential as antimicrobial agents .

Case Study 1: Anticancer Evaluation

A series of synthesized triazole derivatives were evaluated for their anticancer activity through thymidylate synthase inhibition. The best-performing compound showed superior efficacy compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Case Study 2: Enzyme Inhibition

In another study, researchers synthesized various triazole derivatives to assess their inhibitory effects on Bcr-Abl mutants associated with chronic myeloid leukemia (CML). Some compounds displayed remarkable inhibition with IC50 values in the nanomolar range (e.g., 0.36 nM), highlighting the therapeutic potential of triazole-based compounds in targeted cancer therapies .

Properties

IUPAC Name

1-amino-3-(triazol-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O/c6-3-5(10)4-9-2-1-7-8-9/h1-2,5,10H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOYNKBCVVNDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-Chloro-3(1,2,3)triazol-1-ylpropan-2-ol (2.3 g, 13 mmol) was treated with the solution of NH3 in methanol (25% by weight, 20 mL) at 60° C. overnight in a sealed pressure vessel. After cooling to room temperature, nitrogen was bulbbed into the reaction mixture to remove the ammonia. Evaporation of solvent gave the hydrogen chloride salt of 1-amino-3-(1,2,3)triazol-1-ylpropan-2-ol (2.57 g, 100%). 1H NMR (DMSO-d6) δ 2.68 (dd, J=8.8, 12.8 Hz, 1H), 2.97 (dd, J=3.6, 12.8 Hz, 1H), 4.15 (m, 1H), 4.44 (dd, J=6.4, 14 Hz, 1H), 4.57 (dd, J=4.6, 14 Hz, 1H), 5.95 (d, J=5.2 Hz, 1H, OH), 7.77 (s, 1H), 8.01 (brs., 3H, NH3+), 8.12 (s, 1H). MS (m/z) 143.1 (M+1).
Name
1-Chloro-3(1,2,3)triazol-1-ylpropan-2-ol
Quantity
2.3 g
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reactant
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20 mL
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Synthesis routes and methods II

Procedure details

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OC(CCl)Cn1ccnn1
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